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Compound of Interest

Compound Name: Sinbaglustat

Cat. No.: B1681795 Get Quote

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two

investigational drugs, Sinbaglustat and Lucerastat. Both compounds are inhibitors of

glucosylceramide synthase (GCS) and are under investigation for the treatment of lysosomal

storage disorders. This document, intended for researchers, scientists, and drug development

professionals, summarizes key pharmacokinetic data, outlines experimental methodologies,

and visually represents their mechanisms of action.

Mechanism of Action
Sinbaglustat and Lucerastat both target the biosynthesis of glycosphingolipids (GSLs) by

inhibiting the enzyme glucosylceramide synthase (GCS).[1][2] This enzyme is crucial for the

first step in the synthesis of most GSLs.[3] By inhibiting GCS, these drugs aim to reduce the

accumulation of GSLs that are characteristic of certain lysosomal storage disorders like Fabry

disease.[4][5]

Sinbaglustat, however, possesses a dual mechanism of action. In addition to inhibiting GCS, it

also inhibits the non-lysosomal glucosylceramidase (GBA2), an enzyme involved in the

catabolism of GSLs.
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Figure 1. Comparative Mechanism of Action of Sinbaglustat and Lucerastat.

Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters of Sinbaglustat and

Lucerastat observed in healthy volunteers from single-ascending dose (SAD) and multiple-

ascending dose (MAD) studies.

Sinbaglustat Pharmacokinetic Parameters
Table 1: Single-Ascending Dose (SAD) Pharmacokinetics of Sinbaglustat in Healthy Male

Subjects
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Dose Cmax (ng/mL) Tmax (hr) AUC0–t (ng·h/mL)

10 mg 99.8 1.0 487

30 mg 311 1.0 1,510

100 mg 918 1.0 5,080

300 mg (fasted) 2,820 1.0 16,500

300 mg (fed) 1,880 2.0 13,800

1,000 mg 9,080 1.0 60,600

2,000 mg 16,700 1.5 123,000

Data presented as geometric mean. Tmax presented as median.

Table 2: Multiple-Ascending Dose (MAD) Pharmacokinetics of Sinbaglustat in Healthy

Subjects (Male and Female) at Steady State (Day 7)

Dose (twice daily) Cmax,ss (ng/mL) AUCτ,ss (ng·h/mL)

30 mg 344 1,460

100 mg 1,010 4,680

300 mg 2,980 14,800

1,000 mg 8,240 47,800

Data presented as geometric mean.

Lucerastat Pharmacokinetic Parameters
Table 3: Single-Ascending Dose (SAD) Pharmacokinetics of Lucerastat in Healthy Male

Subjects
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Dose Cmax (µg/mL) Tmax (hr) t½ (hr)

100 mg 0.8 2.0 4.8

300 mg 2.9 1.5 4.5

500 mg 5.0 1.5 4.9

1,000 mg 10.5 1.5 5.3

Data presented as geometric mean. Tmax presented as median.

Table 4: Multiple-Ascending Dose (MAD) Pharmacokinetics of Lucerastat in Healthy Male

Subjects at Steady State (Day 7)

Dose (twice daily) Cmax,ss (µg/mL) t½ (hr)

200 mg 2.1 5.2

500 mg 5.4 5.2

1,000 mg 11.1 5.1

Data presented as geometric mean.

Experimental Protocols
The pharmacokinetic data presented above were primarily derived from first-in-human,

randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies in

healthy volunteers.

Sinbaglustat Studies
The pharmacokinetic profile of Sinbaglustat was assessed in healthy male subjects for single

doses and in both male and female subjects for multiple doses.

Study Design: The studies were randomized, double-blind, and placebo-controlled. Single

ascending doses ranged from 10 mg to 2,000 mg. Multiple ascending doses ranged from 30

mg to 1,000 mg administered twice daily for 7 days.
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Sample Collection: For the SAD study, blood samples for pharmacokinetic analysis were

collected at pre-dose and at various time points post-dose. In the MAD study, blood samples

were collected on Day 1 and Day 7 at multiple time points, with trough concentrations

measured on intervening days.

Bioanalytical Method: Plasma concentrations of Sinbaglustat were determined using a

validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The

lower limit of quantification (LLOQ) was 10 ng/mL, and the method was linear over a

concentration range of 10-10,000 ng/mL.

Lucerastat Studies
The pharmacokinetics of Lucerastat were evaluated in healthy male subjects in two separate

randomized, double-blind, placebo-controlled studies (SAD and MAD).

Study Design: In the SAD study, subjects received single oral doses of 100, 300, 500, or

1,000 mg of Lucerastat. In the MAD study, subjects received 200, 500, or 1,000 mg of

Lucerastat twice daily for 7 consecutive days. The effect of food on Lucerastat

pharmacokinetics was also assessed.

Sample Collection: In both studies, blood samples were collected at pre-dose and at

scheduled time points post-administration to determine the plasma concentrations of

Lucerastat. Urine samples were also collected to assess renal excretion.

Bioanalytical Method: The determination of Lucerastat concentrations in plasma and urine

was performed using a validated LC-MS/MS method. Specific details of the validation

parameters for the assay used in these particular studies are not publicly available but would

adhere to regulatory guidelines for bioanalytical method validation.

Comparative Analysis and Discussion
Absorption: Both Sinbaglustat and Lucerastat are rapidly absorbed following oral

administration, with median Tmax values generally occurring between 1 to 2 hours for

Sinbaglustat and 1.5 to 2 hours for Lucerastat in the fasted state.

Dose Proportionality: Both drugs exhibit dose-proportional pharmacokinetics over the tested

dose ranges in healthy volunteers.
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Elimination: Sinbaglustat plasma concentrations decrease in a biphasic manner, with a

terminal half-life of approximately 12 hours at higher doses. Lucerastat has a shorter

terminal half-life, ranging from approximately 3.6 to 8.1 hours across different dose groups.

Accumulation: For Sinbaglustat, steady-state concentrations were reached by Day 2 of

multiple dosing with no accumulation observed. Lucerastat also did not show accumulation

with twice-daily dosing.

Effect of Food: A high-fat meal decreased the Cmax and AUC of a 300 mg single dose of

Sinbaglustat. In contrast, food had no significant effect on the pharmacokinetics of

Lucerastat.

Excretion: A significant portion of Sinbaglustat is excreted unchanged in the urine. The renal

clearance of Sinbaglustat was higher than the glomerular filtration rate, suggesting active

tubular secretion. Information on the quantitative excretion of Lucerastat was not detailed in

the reviewed sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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